6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane
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Overview
Description
6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[34]octane is a heterocyclic compound that features a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane typically involves the formation of the spirocyclic core followed by the introduction of the pyridin-4-ylmethyl group. One common method involves the cyclization of a suitable precursor under basic conditions, followed by alkylation with a pyridin-4-ylmethyl halide. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which 6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: A simpler spirocyclic compound without the pyridin-4-ylmethyl group.
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in drug discovery.
Uniqueness
6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane is unique due to its combination of a spirocyclic core and a pyridine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications, particularly in the design of new therapeutic agents.
Properties
Molecular Formula |
C12H17N3 |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
6-(pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane |
InChI |
InChI=1S/C12H17N3/c1-4-13-5-2-11(1)7-15-6-3-12(10-15)8-14-9-12/h1-2,4-5,14H,3,6-10H2 |
InChI Key |
LJEACWFOGNVHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CNC2)CC3=CC=NC=C3 |
Origin of Product |
United States |
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